molecular formula C8H8O2S B014479 2-Mercaptophenylacetic acid CAS No. 39161-85-8

2-Mercaptophenylacetic acid

Cat. No. B014479
CAS RN: 39161-85-8
M. Wt: 168.21 g/mol
InChI Key: QUCMZSJETXEAMC-UHFFFAOYSA-N
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Description

2-Mercaptophenylacetic acid is a synthetic intermediate used for the preparation of anti-inflammatory agents . It has an empirical formula of C8H8O2S and a molecular weight of 168.21 .


Molecular Structure Analysis

The molecular structure of 2-Mercaptophenylacetic acid can be represented by the SMILES string O=C(O)C(S)C1=CC=CC=C1 . This indicates that the molecule consists of a carboxylic acid group (O=C(O)), a sulfur atom (S), and a phenyl group (C1=CC=CC=C1).


Physical And Chemical Properties Analysis

2-Mercaptophenylacetic acid is a solid substance . Other physical and chemical properties such as melting point, solubility, and purity are not provided in the search results.

Scientific Research Applications

  • Chemical Synthesis and Catalysis : 2-Mercaptophenylacetic acid derivatives like 4-mercaptophenylacetic acid (MPAA) are used in chemical synthesis, acting as catalysts in reactions such as selenosulfide bond cleavage, providing valuable tools for manipulating bonds in peptidic or protein molecules (Firstova, Melnyk, & Diemer, 2022).

  • Corrosion Inhibition : Compounds like 2-mercaptopyrimidine have shown effectiveness in inhibiting corrosion in metals, making them useful in material sciences and engineering (Wang, 2001).

  • Electrochemical Applications : Functionalized polymeric films derived from 4-mercaptophenylacetic acid have been developed for detecting substances like tyramine, showcasing potential in electrochemical applications (Soares et al., 2019).

  • Inhibition of Biological Processes : Specific inhibitors of metallo-beta-lactamases have been developed from derivatives of mercaptophenylacetic acid, aiding in probing the active sites of enzymes and potentially impacting antibiotic resistance research (Payne et al., 1997).

  • Organometallic Chemistry : New tin compounds synthesized from 4-Mercaptophenylacetic acid have shown unusual network structures, opening avenues in organometallic chemistry and materials science (Wang, Zhang, & Sun, 2016).

  • Biomedical Research : In the field of biomedical research, compounds like 4-MPAA-ZnS-Mn2+ NPs have been utilized for detecting copper ions, which could have implications in medical diagnostics and environmental monitoring (Gandhi et al., 2013).

Future Directions

While specific future directions for 2-Mercaptophenylacetic acid are not mentioned in the search results, its use as a synthetic intermediate in the preparation of anti-inflammatory agents suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

2-(2-sulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCMZSJETXEAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408582
Record name 2-MERCAPTOPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptophenylacetic acid

CAS RN

39161-85-8
Record name 2-Mercaptobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39161-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-MERCAPTOPHENYLACETIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercaptophenylacetic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a mixture of the disodium salt of o-mercaptophenylacetic acid (formed by treatment of o-mercaptophenylacetic acid (1.68 g) with sodium hydroxide (0.8 g) in methanol (10 ml) followed by evaporation of half of the resultant solution to dryness and re-dissolution in 10 ml of DMF) and copper-bronze was added a solution of 2,5-dichloropyridine in DMF (5 ml). The reaction mixture was heated to 110°-120° C. for 90 minutes, added to water, acidified, and then extracted (x3) with ether. The combined ether layers were extracted with 2N sodium hydroxide (x1) and the resultant orange aqueous phase was acidified with dilute hydrochloric acid. The resulting suspension was filtered, and the solid was thoroughly washed with water and dried to give [2'-(5"-chloropyridin-2"-ylthio)phenyl]-acetic acid (0.88 g) as a fawn-coloured solid, m.p. 141°-4° C.
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
PD Clark, DM McKinnon - Canadian Journal of Chemistry, 1982 - cdnsciencepub.com
… The use of 2,3-dihydrobenzo[b]thiophene-2,3-dione as a source of 2-mercaptophenylacetic acid permits a convenient preparation of 2-carboxymethylthiophenylacetic acid or derivatives…
Number of citations: 13 cdnsciencepub.com
N Guo, T Hao, X Shang, T Zhang, H Liu… - Journal of Nanoparticle …, 2017 - Springer
… 2-Mercaptophenylacetic acid (17) (94.5 mg, 0.6 mmol) was dissolved in CH 2 Cl 2 (20 mL), … 2 Cl 2 (5 mL); the 2-mercaptophenylacetic acid solution was dropped separately to the 22a–…
MF Hunt - 1980 - spiral.imperial.ac.uk
… Preparation of 2-mercaptophenylacetic acid 116 3.6 Measurement of specific activities and … to the open chain acid, 2mercaptophenylacetic acid in acidic and alkaline solutions, although …
Number of citations: 2 spiral.imperial.ac.uk
T Durek, VY Torbeev, SBH Kent - Proceedings of the …, 2007 - National Acad Sciences
… Before ligation, [Thz65-Ala94]-αthioalkylester was transthioesterified with 120 mM 2-mercaptophenylacetic acid in 6 M guanidine hydrochloride and 0.2 M sodium phosphate at pH 6.8. …
Number of citations: 171 www.pnas.org
S Singh - 2021 - nopr.niscpr.res.in
… The use of 2,3-dihydrobenzo[b]thiophene-2, 3dione as a source of 2-mercaptophenylacetic acid permits a convenient preparation of 2-carboxymethyl thiophenyl acetic acid or …
Number of citations: 1 nopr.niscpr.res.in
B RINGDAHL, JC CRAIG, A FREDGA… - Acta Chemica …, 1981 - actachemscand.org
… Oxidation of ( — )-2-mercaptophenylacetic acid, whose absolute configuration has been rigorously established as R,24 with hydrogen peroxide in acetic acid has now been shown to …
Number of citations: 4 actachemscand.org
B MarkáHeron - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
… l4 This significantly improved yield is largely attributable to the direct conversion of the disodium salt of 2-mercaptophenylacetic acid into the diacid 7, thereby avoiding disulfide …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
M Habazaki, S Mizumoto, H Kajino, T Kujirai… - Nature …, 2023 - nature.com
… We confirmed that the 2-mercaptophenylacetic acid-derived catalyst (YZ-TMP, S5) was not able to promote histone acetylation (Fig. 4a), probably due to the low nucleophilicity of …
Number of citations: 1 0-www-nature-com.brum.beds.ac.uk
H Nikolayevskiy, M Robello, MT Scerba… - European journal of …, 2019 - Elsevier
… To avoid thiol oxidation, thiosalicylic acid (12, n = 0) or 2-mercaptophenylacetic acid (12, n = 1) were first treated with chloromethyl butyrate and di-iso-propylethylamine overnight, …
三上信可, 大川秀郎, 宮本純之 - Journal of Pesticide Science, 1977 - jlc.jst.go.jp
… 2-Mercaptophenylacetic acid was obtained … The yield of 2-mercaptophenylacetic acid was 220 mg: nmr (CDC12) 6 2. 6 (1H, d, J=7 cps, SH), 4. 7 (1H, d, J=7 cps, CH) and 7. …
Number of citations: 20 jlc.jst.go.jp

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